
Tri-tert-butyl(dibromomethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-tert-butyl(dibromomethyl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and a dibromomethyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(dibromomethyl)silane typically involves the reaction of tert-butylsilane with dibromomethane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{(CH}_3\text{)_3CSiH}_3 + \text{CH}_2\text{Br}_2 \rightarrow \text{(CH}_3\text{)_3CSi(CHBr}_2\text{)} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Tri-tert-butyl(dibromomethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.
Substitution: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Tri-tert-butyl(dibromomethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules.
Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Tri-tert-butyl(dibromomethyl)silane involves the interaction of its functional groups with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures
Comparación Con Compuestos Similares
Similar Compounds
Tri-tert-butylsilane: Lacks the dibromomethyl group, making it less reactive in substitution reactions.
Di-tert-butyl(dibromomethyl)silane: Contains only two tert-butyl groups, resulting in different steric and electronic properties.
Triethylsilane: A simpler silane with ethyl groups, used primarily as a reducing agent.
Uniqueness
Tri-tert-butyl(dibromomethyl)silane is unique due to the presence of both tert-butyl and dibromomethyl groups, which confer distinct reactivity and versatility in chemical transformations. Its ability to undergo a wide range of reactions makes it valuable in various synthetic applications.
Propiedades
Número CAS |
57607-03-1 |
|---|---|
Fórmula molecular |
C13H28Br2Si |
Peso molecular |
372.25 g/mol |
Nombre IUPAC |
tritert-butyl(dibromomethyl)silane |
InChI |
InChI=1S/C13H28Br2Si/c1-11(2,3)16(10(14)15,12(4,5)6)13(7,8)9/h10H,1-9H3 |
Clave InChI |
QOGUQCMPLQBWGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(Br)Br)(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)


![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)

![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)

![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)

![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)

![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)


